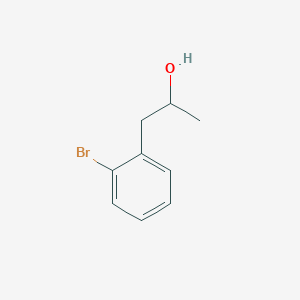

1-(2-Bromophenyl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Bromophenyl)propan-2-ol is an organic compound with the chemical formula C9H11BrO. It is a colorless to slightly yellow liquid that is soluble in organic solvents such as alcohols and ethers but has low solubility in water . This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, pesticides, fragrances, and dyes .

Vorbereitungsmethoden

1-(2-Bromophenyl)propan-2-ol can be synthesized through several methods. One common synthetic route involves the bromination of benzophenone. The process begins with the reaction of benzophenone with hydrochloric acid to form benzophenone hydrochloride. This intermediate is then reacted with sodium bromide to produce 2-(2-bromophenyl)-2-propanone. Finally, 2-(2-bromophenyl)-2-propanone is reacted with sodium hydroxide to yield this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. This transformation is typically achieved using mild oxidizing agents to avoid over-oxidation:

Reaction:

This compoundOxidizing Agent1-(2-Bromophenyl)propan-2-one

Conditions and Reagents:

-

PCC (Pyridinium Chlorochromate): Selective oxidation in dichloromethane at 0–25°C.

-

Jones Reagent (CrO₃/H₂SO₄): Aqueous acetone at 0°C, yielding >90% ketone.

Mechanism:

The hydroxyl group is deprotonated, followed by hydride transfer to the oxidizing agent, resulting in a carbonyl group.

Nucleophilic Substitution at the Bromine Site

The bromine atom on the aromatic ring participates in cross-coupling reactions, enabling aryl functionalization:

Suzuki-Miyaura Coupling

Reaction:

This compound+Boronic AcidPd CatalystBiaryl Derivative

Example Conditions :

| Component | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | None (aqueous conditions) |

| Base | DBU (1.0 equiv) |

| Solvent | H₂O |

| Temperature | 60°C |

| Yield | Up to 84% for analogous bromophenyl derivatives |

Applications:

Synthesis of biaryl structures for pharmaceutical intermediates.

Esterification and Etherification

The hydroxyl group reacts with acylating or alkylating agents:

Acetylation

Reaction:

This compound+Acetic AnhydrideBaseAcetylated Derivative

Conditions:

Methyl Ether Formation

Reaction:

This compound+MeINaHMethyl Ether

Mechanism:

Deprotonation of the hydroxyl group followed by nucleophilic substitution with methyl iodide.

Reduction and Hydrogenation

Although the compound itself is an alcohol, its ketone derivative (post-oxidation) can be reduced back to the alcohol:

Reaction:

1-(2-Bromophenyl)propan-2-oneNaBH₄ or LiAlH₄This compound

Example Protocol :

Grignard Reaction Participation

The compound can act as a precursor in Grignard reagent synthesis. For example, reaction with methylmagnesium bromide forms tertiary alcohols:

Reaction :

Methyl 2-bromobenzoate+CH₃MgBrTHF2-(2-Bromophenyl)-2-propanol

Conditions:

-

Dropwise addition of Grignard reagent at 0°C.

-

Acidic workup (HCl) to quench the reaction.

Acid-Catalyzed Dehydration

Under acidic conditions, the alcohol dehydrates to form an alkene:

Reaction:

This compoundH₂SO₄1-(2-Bromophenyl)propene

Mechanism:

Protonation of the hydroxyl group, followed by elimination of water to form a double bond.

Interaction with Organometallic Reagents

The hydroxyl group can be deprotonated to form alkoxide intermediates, which react with electrophiles:

Example:

This compoundNaHAlkoxideR-XEther Derivative

Wissenschaftliche Forschungsanwendungen

1-(2-Bromophenyl)propan-2-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fragrances, dyes, and pesticides.

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenyl)propan-2-ol involves its interaction with molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the bromine atom can participate in electrophilic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromophenyl)propan-2-ol can be compared with other similar compounds such as:

2-(2-Fluorophenyl)propan-2-ol: Similar in structure but with a fluorine atom instead of bromine.

3-(3-(4-Bromophenyl)isoxazol-5-yl)propan-1-ol: Contains an isoxazole ring in addition to the bromophenyl group.

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol: Contains additional halogen atoms and a pyridine ring. These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups and structural features.

Biologische Aktivität

1-(2-Bromophenyl)propan-2-ol, also known as 2-bromo-1-(2-bromophenyl)propan-2-ol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by case studies and research findings.

This compound has the molecular formula C9H11BrO and a molecular weight of approximately 215.09 g/mol. The compound features a bromine atom attached to a phenyl group, which can influence its reactivity and biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of bromophenyl compounds have shown effective radical scavenging abilities. A study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that certain brominated compounds exhibit antioxidant activities that can surpass those of well-known antioxidants like ascorbic acid .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | Not specifically tested but inferred from related studies |

| Ascorbic Acid | 58.2 |

| Other Brominated Compounds | Varies, often higher than control |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Similar compounds have been evaluated for their cytotoxic effects against different cancer cell lines. For example, a study highlighted the antiproliferative effects of brominated compounds on MCF-7 breast cancer cells, demonstrating IC50 values in the low nanomolar range .

Case Study: MCF-7 Cell Line

In vitro studies have shown that brominated phenyl compounds can inhibit cell proliferation effectively:

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A (related structure) | 33 | MCF-7 |

| Compound B (related structure) | 23 | MDA-MB-231 |

The mechanism of action often involves the destabilization of tubulin polymerization, leading to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Research into similar amide derivatives has shown that halogenated compounds tend to exhibit enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of bromine in the phenyl ring is believed to contribute positively to this activity .

Antibacterial Potency

| Compound Type | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Brominated Amide Derivatives | 32 (best performer) | E. coli |

| Non-halogenated Compounds | Higher MIC values observed | Various |

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKPOWPTZRARKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.